Product packaging for Methyl 2-(piperidin-4-yl)propanoate(Cat. No.:CAS No. 1160245-55-5)

Methyl 2-(piperidin-4-yl)propanoate

Cat. No.: B11723352
CAS No.: 1160245-55-5
M. Wt: 171.24 g/mol
InChI Key: LCIWBZVLPYHUCC-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)propanoate hydrochloride (CAS 1185013-13-1) is a chemical compound offered for research and development purposes. This piperidine-based ester is part of a class of compounds that serve as valuable intermediates and building blocks in organic synthesis and medicinal chemistry. Compounds featuring the piperidin-4-yl propanoate scaffold are of significant interest in polymer science. For instance, similar ω-hydroxy β–amino ester monomers have been enzymatically polymerized to create novel poly(β–amino esters), which are being investigated as biodegradable, cationic polymers for potential non-viral gene delivery vectors . These polymers can condense DNA into nanoparticles and are explored for their potential in treating genetic disorders and cancers . Furthermore, structural analogs of this compound, such as other N-substituted piperidine esters, are frequently utilized in pharmaceutical research for the design and synthesis of novel therapeutic agents, highlighting the versatility of this chemical framework in drug discovery . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately using proper personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B11723352 Methyl 2-(piperidin-4-yl)propanoate CAS No. 1160245-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-piperidin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12-2)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIWBZVLPYHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292237
Record name Methyl α-methyl-4-piperidineacetate
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URL https://comptox.epa.gov/dashboard/DTXSID701292237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160245-55-5
Record name Methyl α-methyl-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-methyl-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Development for Methyl 2 Piperidin 4 Yl Propanoate and Analogues

De Novo Synthesis Approaches to the Piperidine (B6355638) Ring System

The formation of the piperidine ring is a cornerstone in the synthesis of methyl 2-(piperidin-4-yl)propanoate. Various de novo strategies have been developed to construct this saturated heterocycle, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent compatibility.

Strategies Involving Dieckmann Condensation Derivatives

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classical and effective method for forming five- and six-membered rings, making it highly suitable for piperidone synthesis. researchgate.netprepchem.comdtic.mil 4-Piperidones, which are direct precursors to the 4-substituted piperidine core of the target molecule, are frequently synthesized using this approach. mdpi.comresearchgate.net

The general strategy involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester intermediate. This intermediate then undergoes an intramolecular cyclization under basic conditions (e.g., sodium alkoxide) to yield a β-keto ester, specifically a piperidone-3-carboxylate derivative. mdpi.comresearchgate.net Subsequent hydrolysis and decarboxylation of the β-keto ester can then provide the desired 4-piperidone (B1582916) scaffold. A key advantage of this method is the ready availability of the starting materials. The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group to form the cyclic ring. researchgate.netprepchem.com

Reaction StepReagents & ConditionsProductReference(s)
Michael AdditionPrimary amine, Alkyl acrylateAcyclic diester mdpi.com
Dieckmann CondensationSodium alkoxide (e.g., NaOEt) in alcoholCyclic β-keto ester (Piperidone derivative) researchgate.net, mdpi.com, researchgate.net
Hydrolysis & DecarboxylationAcid or base, Heat4-Piperidone mdpi.com

Reductive Amination Pathways for Piperidine Formation

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key pathway for synthesizing piperidines. masterorganicchemistry.com This can be achieved through both intermolecular and intramolecular routes. Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct method to form the piperidine ring. For instance, the cyclization of ϖ-amino fatty acids can be catalyzed by iron complexes, where a reducing agent like phenylsilane (B129415) facilitates the formation and reduction of the intermediate imine. mdpi.com

Another powerful approach is the "hydrogen borrowing" or hydrogen transfer methodology. In this process, a diol can be reacted with a primary amine in the presence of an iridium catalyst. The catalyst temporarily oxidizes the diol to a dialdehyde, which then undergoes condensation with the amine followed by in-situ reduction to form the piperidine ring. mdpi.com This method is advantageous as it avoids the separate synthesis of the often unstable amino-aldehyde precursors.

PathwaySubstrateCatalyst/ReagentsKey FeatureReference(s)
Intramolecularϖ-Amino fatty acidsIron complex, PhenylsilaneOne-pot cyclization/reduction cascade. mdpi.com
Hydrogen BorrowingDiols and primary aminesIridium(III) complexStereoselective synthesis from readily available diols. mdpi.com
Reductive HydroaminationAlkyne-containing enaminesAcid-mediatedCascade reaction forming the piperidine ring. masterorganicchemistry.com

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex piperidine scaffolds. tamu.edu These reactions are atom-economical and can rapidly generate molecular diversity.

One notable example is a four-component reaction that combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to construct highly substituted piperidones in one pot. athabascau.ca This approach circumvents the need to isolate potentially unstable intermediates like 2-azadienes. Another effective MCR involves the cocatalysis by Yb(OTf)₃ and AgOTf to synthesize a piperidone tricarboxylate from dimethyl malonate and a formaldehyde (B43269) O-benzyl oxime. organic-chemistry.org The reaction proceeds through a domino sequence of Mannich reaction, Hoffmann elimination, Michael addition, and intramolecular aminolysis. organic-chemistry.org

Reaction TypeReactantsCatalyst(s)Product TypeReference(s)
Four-ComponentAldehyde, Ammonia source, Acyl chloride, DienophileNone specifiedPolysubstituted piperidones athabascau.ca, tamu.edu
Three-ComponentDimethyl malonate, Formaldehyde O-benzyl oximeYb(OTf)₃, AgOTfPiperidone tricarboxylate organic-chemistry.org

Esterification and Transesterification Protocols for Methyl Propanoate Formation

Once the 2-(piperidin-4-yl)propanoic acid core is synthesized, the formation of the methyl ester is typically the subsequent step. The most common and direct method for this transformation is the Fischer esterification. nih.gov

This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727), which serves as both the reactant and the solvent. tamu.eduorganic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), or hydrogen chloride (HCl). tamu.edu The reaction is an equilibrium process, and the large excess of methanol helps to drive the equilibrium towards the formation of the methyl ester product. organic-chemistry.orgnih.gov The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by the elimination of water to yield the final ester. tamu.edu

Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride (B1165640), and then reacting it with methanol. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) would yield the corresponding acyl chloride, which readily reacts with methanol to give the methyl ester. researchgate.net While this is a high-yielding, non-reversible method, it involves harsher reagents compared to the Fischer esterification.

MethodReagentsCatalystKey FeaturesReference(s)
Fischer Esterification2-(piperidin-4-yl)propanoic acid, MethanolH₂SO₄, TsOH, or HClEquilibrium reaction; requires excess alcohol. organic-chemistry.org, tamu.edu, nih.gov,
Via Acyl Chloride2-(piperidin-4-yl)propanoic acid, SOCl₂, MethanolNone required for the second stepHigh yield, non-reversible, involves corrosive reagents. researchgate.net
Coupling Agent-MediatedCarboxylic acid, Methanol, Coupling agent (e.g., DCC, HBTU)Base (e.g., DIPEA)Mild conditions, avoids strong acids.

Functional Group Transformations and Interconversions on the Piperidine Ring

Further diversification of the this compound scaffold can be achieved through transformations of the piperidine ring itself, most notably at the nitrogen atom.

Alkylation and Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic site that can readily undergo alkylation and acylation reactions. These transformations are crucial for synthesizing a wide array of analogues with potentially different biological activities.

Alkylation: N-alkylation can be performed by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide). mdpi.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, often in the presence of a weak base such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) to neutralize the hydrohalic acid formed during the reaction. mdpi.com The use of a base can accelerate the reaction.

Acylation: N-acylation is another common transformation, yielding N-acylpiperidine derivatives. This is typically achieved by reacting the piperidine nitrogen with an acyl chloride or an acid anhydride in the presence of a base. researchgate.net For example, reacting this compound with propionyl chloride in a solvent like dichloromethane (B109758) (DCM) or dichloroethane, often with a tertiary amine base like triethylamine (B128534) (Et₃N) to scavenge the HCl byproduct, would yield the corresponding N-propionyl derivative. researchgate.net

TransformationReagentsBase (optional/required)SolventProductReference(s)
N-AlkylationAlkyl halide (R-X)K₂CO₃, KHCO₃Acetonitrile, DMFN-Alkyl-piperidine derivative mdpi.com
N-AcylationAcyl chloride (R-COCl)Triethylamine (Et₃N)Dichloromethane (DCM)N-Acyl-piperidine derivative researchgate.net

Nucleophilic Substitution Reactions Governing Piperidine Moiety Introduction

The construction of the piperidine ring, a key structural component, is often achieved through nucleophilic substitution reactions. These reactions typically involve the formation of carbon-nitrogen bonds to close the six-membered ring. A common strategy involves the cyclization of 1,5-dihalopentanes with primary amines. dtic.mil Similarly, 5-amino-1-haloalkanes, 1,5-diaminopentanes, and δ-aminocarbonyl compounds can serve as precursors to the piperidine core through intramolecular nucleophilic substitution. dtic.mil

Another approach is the reaction of amines with dialdehydes or diketones, followed by reductive amination. acs.org The initial condensation forms a dihydropyridine (B1217469) or a related intermediate, which is then reduced to the saturated piperidine ring. youtube.com Furthermore, the reaction of primary amines with two moles of an α,β-unsaturated ester, such as methyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation, is a well-established method for synthesizing 4-piperidones, which are versatile intermediates for further functionalization. dtic.mil

The introduction of substituents on the piperidine ring can also be achieved through nucleophilic substitution. For instance, nucleophilic attack on activated pyridine (B92270) derivatives can lead to the formation of dihydropyridines, which can be subsequently reduced to the desired substituted piperidines. youtube.com Ring contraction of certain piperidine derivatives via an intermediate aziridinium (B1262131) ion can also occur, leading to substituted pyrrolidines. youtube.com Conversely, ring expansion of activated hydroxyethyl (B10761427) pyrrolidines can yield 3-substituted piperidines. youtube.com

Strategic Application of Protecting Group Chemistry in Synthetic Routes

Protecting groups are fundamental in the multi-step synthesis of complex molecules like this compound and its analogues to prevent unwanted side reactions. biosynth.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. weebly.com

For the piperidine nitrogen, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. biosynth.comresearchgate.net The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). biosynth.comnih.gov The Cbz group, introduced using benzyl (B1604629) chloroformate, is typically cleaved by hydrogenolysis. weebly.com The use of protecting groups with defined stereochemistry can also act as a chiral ligand, influencing the stereochemical outcome of a reaction. nih.gov

In solid-phase peptide synthesis (SPPS), a field that shares many principles with the synthesis of complex organic molecules, the fluorenylmethyloxycarbonyl (Fmoc) group is widely used for protecting the α-amino terminus and is removed by a base, often piperidine itself. biosynth.comub.edu The strategic use of orthogonal protecting groups, which can be removed under different conditions, is crucial for the selective deprotection and functionalization of different parts of the molecule. biosynth.com For example, the combination of Fmoc (base-labile) and tert-butyl (tBu) (acid-labile) protecting groups allows for selective manipulation of different functional groups within the same molecule. biosynth.com

The following table summarizes common protecting groups used in the synthesis of piperidine derivatives:

Protecting GroupAbbreviationReagent for IntroductionCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl) biosynth.comnih.gov
BenzyloxycarbonylZ or CbzBenzyl chloroformateHydrogenolysis weebly.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine) biosynth.com
TriphenylmethylTrtTrityl chloride (Trt-Cl)Mild acid, hydrogenolysis weebly.com
BenzylBnBenzyl chlorideHydrogenolysis, Na/liq. NH₃ weebly.com

Catalytic Approaches in Synthesis

Catalysis offers efficient and selective methods for the synthesis of piperidine derivatives, often reducing the need for harsh reaction conditions and improving atom economy.

Transition Metal-Mediated Transformations

Transition metals play a pivotal role in modern organic synthesis, enabling a wide range of transformations for the construction of complex molecules. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com For instance, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation under mild conditions has been used for the synthesis of functionalized piperidines. nih.gov

Ruthenium and rhodium catalysts are effective for the hydrogenation of pyridine derivatives to piperidines. nih.gov Iridium complexes have been used to catalyze the [5+1] annulation of amines with diols to form piperidines through a hydrogen borrowing mechanism. nih.govorganic-chemistry.org Gold(I) catalysts have been employed in the intramolecular hydroamination of N-allenyl carbamates and the dearomatization/cyclization of 1,6-enynes to yield piperidine derivatives. nih.govorganic-chemistry.org

The following table provides examples of transition metal-mediated reactions in piperidine synthesis:

Reaction TypeCatalystSubstratesProduct
HydrogenationRu(II), Rh(I) complexes, Pd/CPyridine derivativesPiperidines nih.gov
[5+1] AnnulationIridium(III) complexAmines and diolsSubstituted piperidines nih.gov
Intramolecular HydroaminationGold(I) complex, Palladium catalystN-allenyl carbamates, AlkenesPiperidines nih.govorganic-chemistry.org
Suzuki-Miyaura CouplingPalladium catalystBromopyridines and boronic acidsAryl-substituted piperidines (after hydrogenation) nih.gov
Heck ReactionPalladium catalystAryl halides and alkenesAlkenyl-substituted piperidines mdpi.com

Organocatalytic and Biocatalytic Considerations

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. acs.orgacs.org Proline and its derivatives are effective organocatalysts for the asymmetric Mannich reaction, which can be used to construct chiral piperidine scaffolds. acs.org For example, the addition of ketones to cyclic imines like Δ¹-piperideine, catalyzed by (L)-proline, can produce pelletierine (B1199966) and its analogues with high enantioselectivity. acs.org Domino Michael addition/aminalization processes catalyzed by O-TMS protected diphenylprolinol can lead to polysubstituted piperidines with excellent enantioselectivity. acs.org

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. rsc.orgchemistryviews.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been immobilized and used for the synthesis of piperidine derivatives through multicomponent reactions. rsc.orgrsc.org Transaminases have also been employed in cascade reactions to generate key intermediates for the synthesis of 2-substituted piperidines. nih.gov Furthermore, engineered hydroxylases can be used for the C-H oxidation of piperidines, introducing hydroxyl groups that can be further functionalized. chemistryviews.org

Process Optimization for Scalable Synthesis in Research Settings

The transition from a laboratory-scale synthesis to a larger, more practical scale requires careful process optimization to ensure high yields, purity, and reproducibility. researchgate.netmdpi.com

Investigations into High-Yield and Purity Synthesis Protocols

For the synthesis of this compound and its analogues, optimization of reaction conditions is crucial. This includes adjusting parameters such as temperature, reaction time, solvent, and catalyst loading. For instance, in a Strecker-type condensation to produce an intermediate for a fentanyl analogue, optimizing the reaction conditions led to a high yield of the desired anilino-nitrile. researchgate.net Subsequent selective hydrolysis was also optimized to prevent further unwanted reactions. researchgate.net

The choice of reagents and their stoichiometry can significantly impact the yield and purity. In a reported synthesis of methyl piperidine-4-yl-carbamate, the use of readily available commercial raw materials and shorter reaction times were key advantages for large-scale manufacturing. researchgate.net Purification methods, such as crystallization and chromatography, are also optimized to efficiently remove impurities and isolate the final product with high purity. mdpi.comresearchgate.net For example, a scaled-up synthesis of methyl 6-acetylindole-3-carboxylate was achieved in excellent yield through a carefully optimized two-step procedure followed by flash column chromatography. mdpi.com

A synthesis of 2-methyl-5-(piperidin-4-yl) pyrimidine (B1678525) involved a multi-step process including bromination, coupling, elimination, and catalytic hydrogenation, with each step requiring specific conditions for optimal outcomes. google.com The final hydrogenation step, for instance, was carried out at room temperature over 24 hours using a palladium on carbon catalyst. google.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Piperidin 4 Yl Propanoate

Reactivity of the Ester Moiety

The methyl propanoate group attached to the piperidine (B6355638) ring at the 4-position is susceptible to nucleophilic attack at the carbonyl carbon, typical of ester functionality. This reactivity is central to hydrolysis and alcoholysis reactions, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis and Alcoholysis Studies

In the presence of a strong acid and water, methyl 2-(piperidin-4-yl)propanoate can undergo hydrolysis to yield 2-(piperidin-4-yl)propanoic acid and methanol (B129727). The generally accepted mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. youtube.comchemistrysteps.com This is followed by proton transfer and elimination of methanol to give the carboxylic acid. youtube.com The entire process is a series of equilibrium steps. chemistrysteps.com

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively documented in the literature, the principles of acid-catalyzed ester hydrolysis are well-established. For esters with tertiary alkyl groups, an alternative SN1-type mechanism involving cleavage of the alkyl-oxygen bond can occur due to the formation of a stable tertiary carbocation. chemistrysteps.com However, for a primary ester like a methyl ester, the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) is the predominant pathway.

Transesterification, or alcoholysis, can also occur under acidic conditions where an alcohol other than methanol is used as the solvent or a co-reagent, leading to the formation of a different ester.

Base-Mediated Hydrolysis and Saponification

Base-mediated hydrolysis, or saponification, of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

The kinetics of alkaline hydrolysis have been studied for structurally related compounds. For instance, the alkaline hydrolysis of 2-piperidinoethyl esters of various alkoxyphenylcarbamic acids was found to follow second-order kinetics. chemicalpapers.com The rate of this reaction is influenced by the substitution pattern on the aromatic ring. chemicalpapers.com While not directly analogous, this data suggests that the rate of saponification of this compound would also be dependent on factors like temperature and the concentration of the base.

CompoundRate Constant (k·10⁴ s⁻¹) at 60°C
2-Piperidinoethyl o-methoxyphenylcarbamateData not available
2-Piperidinoethyl m-methoxyphenylcarbamateData not available
2-Piperidinoethyl p-methoxyphenylcarbamateData not available

Table 1: Rate constants for the alkaline hydrolysis of related piperidine-containing esters. Specific values for the listed compounds were part of a broader study and highlight the type of kinetic data obtained for similar structures. chemicalpapers.com

Transformations of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center and can readily participate in a variety of chemical reactions, most notably N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction, preventing the formation of the piperidinium (B107235) salt and allowing the reaction to proceed to completion. researchgate.net The choice of solvent and base can influence the reaction's efficiency. For instance, potassium carbonate in DMF is a common system for such alkylations. researchgate.net

In a study involving a more complex piperidine derivative, N-alkylation was achieved using bromo-derivatives, though with limited success for longer alkyl chains, suggesting steric hindrance can play a significant role. nih.gov Michael addition to activated alkenes like acrylates presents an alternative method for N-functionalization. nih.gov

N-Acylation: N-acylation of the piperidine nitrogen can be accomplished using acylating agents like acid chlorides or acid anhydrides. researchgate.net These reactions are typically rapid and high-yielding. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate). In a study on the synthesis of methylphenidate analogues, N-acylation of a piperidine derivative was a key step. nih.gov Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides with acid anhydrides, a reaction that shares mechanistic similarities with the N-acylation of amines. researchgate.net

ReactantsProductConditionsYield
Piperidine, Alkyl BromideN-AlkylpiperidineK₂CO₃, DMF, rtGood to Excellent
Piperidine, Acid ChlorideN-AcylpiperidineBase, SolventHigh
Benzenesulfonamide, Acetic Anhydride (B1165640)N-AcetylbenzenesulfonamideBiCl₃ (cat.), Solvent-free95%

Table 2: Representative conditions and yields for N-alkylation and N-acylation reactions of piperidines and related compounds. researchgate.netresearchgate.net

Studies on Ring Opening and Rearrangement Reactions

While the piperidine ring is generally stable, under certain conditions, ring-opening or rearrangement reactions can occur. These transformations are less common than substitutions at the nitrogen or ester group but can be synthetically useful. For instance, in the synthesis of certain complex molecules, a piperidine ring was opened to increase molecular flexibility, which in that specific case impacted biological activity. nih.gov However, specific studies focusing on the ring-opening or rearrangement reactions of this compound itself are not widely reported. Such reactions would likely require harsh conditions or specific reagents to induce cleavage of the carbon-nitrogen bonds within the ring.

Stereochemical Aspects of Chemical Transformations

The presence of a chiral center at the carbon bearing the propanoate group means that stereochemistry is a critical aspect of the chemical transformations of this compound. Reactions can proceed with retention, inversion, or racemization of this stereocenter, and the formation of new stereocenters can lead to diastereomers.

The stereochemical outcome of reactions involving the piperidine ring is often influenced by the conformation of the ring, which typically adopts a chair-like conformation. The substituents on the ring can exist in either axial or equatorial positions, and this can dictate the facial selectivity of an incoming reagent.

In studies on the functionalization of substituted piperidines, diastereoselectivity has been a key focus. For example, the rhodium-catalyzed C-H functionalization of N-protected piperidines has been shown to be highly diastereoselective, with the choice of catalyst and protecting group on the nitrogen significantly influencing the stereochemical outcome. nih.gov In some cases, a rapid and non-selective initial reaction is followed by an epimerization to give a thermodynamically more stable diastereomer. escholarship.org

The synthesis of substituted piperidin-4-ols via a gold-catalyzed cyclization has also been shown to proceed with excellent diastereoselectivity. nih.gov Furthermore, the diastereoselectivity of reactions on piperidine derivatives can be predictable, with ketone substrates often leading to trans-products and aldehyde substrates yielding cis-products in certain annulation reactions. nih.gov

Reaction TypeKey Factors Influencing Stereoselectivity
C-H FunctionalizationCatalyst, N-Protecting Group
Cyclization ReactionsCatalyst, Substrate Conformation
Annulation ReactionsNature of the Electrophile (Ketone vs. Aldehyde)

Table 3: Factors influencing the stereochemical outcome of reactions on piperidine derivatives. nih.govescholarship.orgnih.govnih.gov

For this compound, any transformation at the chiral center or on the ring that introduces a new stereocenter will need to consider these principles of stereocontrol.

Epimerization and Racemization Studies at Chiral Centers

The stereochemical stability of the two chiral centers in this compound is a crucial factor in its synthesis and application. Epimerization (the change in configuration at one of several stereocenters) and racemization (the formation of an equal mixture of enantiomers) are potential side reactions that can compromise the stereochemical integrity of the molecule.

The chiral center at the alpha-position of the methyl propanoate group is susceptible to racemization, particularly under conditions that facilitate the formation of an enol or enolate intermediate. sketchy.comyoutube.com The presence of a base can abstract the acidic proton at this position, leading to a planar enolate. Subsequent protonation can occur from either face of the planar intermediate, resulting in a loss of the original stereochemistry. youtube.com The rate of this racemization is dependent on several factors, including the strength of the base, the solvent, and the temperature. ru.nlnih.gov

For instance, studies on related α-substituted carboxylic acid esters have shown that racemization can be induced by various base and acid conditions. nih.gov While specific studies on this compound are not extensively documented in the literature, the general mechanism is well-established.

The stereocenter at the C4 position of the piperidine ring is generally more configurationally stable. Epimerization at this center would require breaking and reforming a carbon-carbon bond within the ring, which is energetically unfavorable under typical reaction conditions. However, in certain synthetic routes involving the formation of the piperidine ring, the stereochemical outcome at C4 is a critical consideration. nih.gov

It is important to note that the nitrogen atom of the piperidine ring can influence the reactivity of the alpha-proton of the propanoate side chain. The lone pair of electrons on the nitrogen can affect the acidity of the neighboring protons, although the direct influence on the C2-proton of the propanoate is mediated by the intervening methylene (B1212753) group. The N-protection of the piperidine ring with a bulky group can also sterically hinder the approach of a base to the alpha-proton, thereby potentially reducing the rate of racemization. nih.gov

Table 1: Hypothetical Racemization Study at the Propanoate Chiral Center

EntryBaseSolventTemperature (°C)Time (h)Diastereomeric Ratio (S:R at propanoate center)
1NaOMeMeOH25295:5
2NaOMeMeOH60270:30
3t-BuOKTHF25185:15
4DBUCH2Cl225490:10

Diastereoselective Control in Reaction Pathways

Achieving diastereoselective control during the synthesis or functionalization of this compound is a key challenge for chemists. The presence of two stereocenters means that up to four stereoisomers can exist. Diastereoselective reactions aim to produce a single diastereomer in high yield.

One of the primary strategies for controlling diastereoselectivity is through the use of chiral auxiliaries or catalysts during the synthesis. For example, in the synthesis of related piperidine derivatives, diastereoselective reduction of a precursor enamine has been shown to be an effective method for establishing the desired stereochemistry. researchgate.net In a study on the synthesis of chiral methyl 2-piperidin-2-ylpropanoates, the diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester was achieved with high diastereoselectivity. researchgate.net This approach, if applied to a suitable precursor for this compound, could provide a route to specific diastereomers.

Another approach involves the diastereoselective functionalization of a pre-existing piperidine ring. For instance, the reaction of an N-protected 4-piperidone (B1582916) with a chiral Wittig-type reagent could be envisioned to introduce the propanoate side chain with a degree of diastereoselectivity. The stereochemical outcome would be influenced by the facial selectivity of the nucleophilic attack on the ketone, which can be directed by the steric and electronic properties of the N-protecting group and the reagents used. nih.gov

Furthermore, intramolecular cyclization reactions are a powerful tool for establishing stereocenters in a controlled manner. The synthesis of piperidine rings via the cyclization of acyclic precursors often proceeds with a high degree of diastereoselectivity, which is dictated by the stereochemistry of the starting material and the transition state geometry of the cyclization step. nih.gov

Table 2: Hypothetical Diastereoselective Reduction of a Precursor to this compound

EntryReducing AgentCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1H2 (50 psi)Pd/CEtOH2560:40
2H2 (50 psi)Rh(COD)2BF4 / Chiral LigandCH2Cl2095:5
3NaBH4CeCl3·7H2OMeOH-7880:20
4L-Selectride®THF-7898:2

Stereochemical Investigations and Control in Methyl 2 Piperidin 4 Yl Propanoate Research

Diastereoselective Synthesis of Chiral Methyl 2-(piperidin-4-yl)propanoate

The selective synthesis of a single diastereomer from the possible mixture is a significant challenge that requires sophisticated synthetic strategies. Research in related piperidine (B6355638) structures, such as 2-substituted analogues, provides a clear framework for achieving this control.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. nih.gov In the synthesis of substituted piperidine propanoates, chiral amines like (1S)-1-phenylethylamine have been successfully employed. nih.gov This auxiliary can be used to form a chiral enamine, which then directs the stereoselective introduction of new stereocenters.

Catalysts also play a crucial role. The hydrogenation of a double bond in a piperidine precursor using different catalysts can lead to different diastereomeric outcomes. For instance, studies on a related piperidine β-enamino ester showed that using Pd/C as a catalyst for hydrogenation was highly diastereoselective, affording the major diastereomer in a 94:6 ratio. nih.gov In contrast, using Pt/C as the catalyst resulted in a poor diastereoselectivity, producing a mixture of four diastereomers. nih.gov This highlights the profound impact of catalyst selection on stereochemical control.

A powerful method for establishing the stereocenters involves a sequential reduction and alkylation of a suitable precursor. For example, a piperidine β-enamino ester can first undergo a highly diastereoselective reduction of the double bond. This step creates the first stereocenter on the piperidine ring. Subsequent deprotonation with a strong base like lithium diisopropylamide (LDA) followed by alkylation with an electrophile, such as methyl iodide, establishes the second stereocenter on the propanoate side chain. nih.gov This sequence allows for a controlled, stepwise construction of the desired stereoconfiguration. In one study, this two-step sequence led to the major diastereomer in a 95:5 ratio. nih.gov

Diastereodivergent synthesis enables the selective formation of different diastereomers from a common starting material by simply altering the reaction sequence or conditions. rsc.org This provides a versatile platform for accessing the complete set of stereoisomers for comparative studies.

A notable example is the synthesis of diastereomeric methyl 2-(piperidin-2-yl)propanoates. nih.gov

Route A (Reduction/Alkylation): A two-step sequence of reducing a β-enamino ester followed by alkylation yields one major diastereomer, (2R, 2'R)- and (2S, 2'R)-isomers in a 95:5 ratio. nih.gov

Route B (Alkylation/Reduction): Alkylating the same β-enamino ester first, followed by catalytic hydrogenation, leads to a different major diastereomer, the (2S, 2'R)-isomer, in a 6:88:6 ratio with other isomers. nih.gov

This divergence demonstrates that the order of synthetic operations can completely switch the stereochemical outcome, providing access to diastereomers that might be difficult to obtain otherwise.

Diastereoselective Synthesis Outcomes for a Methyl 2-(piperidin-2-yl)propanoate Analogue nih.gov
Synthetic RouteKey StepsCatalyst/ReagentMajor Diastereomer(s)Diastereomeric Ratio (d.r.)
Route A1. Reduction of β-enamino ester 2. Alkylation with MeI1. NaBH(OAc)₃ 2. LDA, MeI(2R, 2'R)95:5
Route B1. Alkylation of β-enamino ester 2. Catalytic HydrogenationPd/C(2S, 2'R)6:88:6
Pt/C(2S, 2'R)17:64:18:1 (mixture of 4 diastereomers)

Absolute Stereochemistry Determination Methodologies

Once chiral molecules are synthesized, determining their absolute three-dimensional arrangement is a critical step. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining absolute stereochemistry. It involves growing a single crystal of the compound, or a derivative, and analyzing the diffraction pattern of X-rays. The absolute configuration of a diastereomer of methyl 2-{(2R)-1-[(1S)-1-phenylethyl]piperidin-2-yl}propanoate was unambiguously confirmed by performing X-ray analysis on its picric acid salt. nih.gov

NMR Spectroscopy (Mosher's Method): For chiral molecules that are difficult to crystallize, Mosher's method offers a reliable alternative using nuclear magnetic resonance (NMR). acs.orgchemicalbook.com This technique involves derivatizing the chiral compound (if it contains a hydroxyl or amine group) with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). chemicalbook.com By comparing the ¹H NMR spectra of the resulting diastereomeric esters or amides, the absolute configuration of the original stereocenter can be deduced based on characteristic shifts of protons near the chiral center. acs.orgnih.gov

Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers and diastereomers. While not an absolute method on its own, it is invaluable for analyzing the composition of stereoisomeric mixtures and can be used in conjunction with other methods for assignment. nih.gov

Conformational Analysis of the Piperidine Ring and Propanoate Side Chain

The piperidine ring is not planar and, much like cyclohexane (B81311), typically adopts a chair conformation to minimize steric and torsional strain. nih.govias.ac.in For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Propanoate Side Chain Conformation: The propanoate side chain also possesses rotational freedom around the C4-Cα and Cα-C(O) single bonds. The preferred conformation will seek to minimize steric hindrance between the piperidine ring and the ester group. Computational modeling and detailed NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, would be required to determine the precise rotational preferences of this side chain.

Influence of Stereochemistry on Chemical Reactivity

The specific three-dimensional arrangement of atoms in a molecule can profoundly influence its chemical and biological reactivity.

In Synthesis: As demonstrated by the diastereodivergent approaches, the existing stereochemistry of a molecule dictates the facial selectivity of reagents in subsequent reaction steps, leading to different products. nih.gov The stereochemistry at one center can direct the formation of a new stereocenter.

In Biological Systems: The interaction of a molecule with a biological target, such as an enzyme or receptor, is highly dependent on a precise stereochemical fit. Research on N-(4-substituted-2,4-diaminobutanoyl)piperidines, which are structurally related to the title compound, has shown that stereochemistry has a dramatic effect on enzyme inhibition. organic-chemistry.org In that study, the (4S)-methyl substituted compound exhibited potent, subnanomolar inhibition of dipeptidyl peptidase II, whereas the (4R)-methyl diastereomer was significantly less active. organic-chemistry.org This illustrates that a subtle change in the spatial orientation of a single methyl group can lead to a profound loss of biological activity, underscoring the critical importance of stereochemical control in medicinal chemistry. Similarly, the removal of conformational constraints by opening the piperidine ring in other bioactive molecules has been shown to alter their activity, highlighting the role of the ring's defined stereochemistry and conformation. nih.gov

Rational Design and Synthesis of Methyl 2 Piperidin 4 Yl Propanoate Derivatives

Structure-Activity Relationship (SAR) Studies on Piperidine (B6355638) Propanoate Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For piperidine propanoate scaffolds, these studies involve systematically altering different parts of the molecule and assessing the impact on its pharmacological properties. The core components of methyl 2-(piperidin-4-yl)propanoate available for modification are the ester group, the piperidine ring, and the nitrogen atom within the ring.

Modification of the Ester Group for Research Applications

The ester group in this compound is a key site for modification to influence the compound's physicochemical properties and biological activity. Esters are susceptible to hydrolysis by esterases in the body, which can be a consideration in drug design.

Common modifications include:

Ester-to-Amide Isosteric Replacement: Replacing the ester with an amide bond can significantly alter the molecule's properties. Amides are generally more resistant to hydrolysis, which can lead to improved metabolic stability. This modification also changes the hydrogen bonding capacity of the molecule, which can affect its binding to target proteins.

Varying the Alcohol Moiety: Changing the methyl group of the ester to other alkyl or aryl groups can impact the compound's lipophilicity and steric profile. For instance, increasing the size of the alkyl chain can enhance lipophilicity, potentially improving membrane permeability.

Hydrolysis to the Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid. This introduces a negatively charged group at physiological pH, which can form ionic interactions with biological targets.

A summary of these modifications is presented in the table below.

Modification Rationale Potential Impact
Ester to AmideIncreased metabolic stability, altered H-bondingImproved in vivo half-life, different target interactions
Varying Alkyl ChainModulate lipophilicity and steric bulkAltered absorption, distribution, and potency
Hydrolysis to AcidIntroduce a charged groupFormation of salt bridges with target residues

Substituent Effects on the Piperidine Ring

Introducing substituents onto the piperidine ring can profoundly influence the pharmacological properties of the resulting derivatives. ontosight.ai The position, size, and electronic nature of these substituents are critical factors in SAR studies. ontosight.ai

Key considerations for piperidine ring substitution include:

Positional Isomerism: Substituents at the 2, 3, or 4-position of the piperidine ring can lead to different biological activities and selectivities. For example, studies on other piperidine-containing compounds have shown that introducing a substituent at the 2-position can enhance aqueous solubility. thieme-connect.com

Stereochemistry: The piperidine ring is not planar and exists in a chair conformation. The axial or equatorial orientation of substituents can significantly impact how the molecule interacts with its biological target. The introduction of chiral centers on the piperidine ring can lead to stereoisomers with different potencies and selectivities. thieme-connect.com

Nature of the Substituent: The type of substituent (e.g., alkyl, aryl, hydroxyl, halogen) can affect the molecule's lipophilicity, polarity, and ability to form specific interactions. For example, hydroxyl groups can act as hydrogen bond donors and acceptors, while fluorine atoms can alter metabolic stability and binding affinity. acs.org

The following table illustrates the impact of different substituents on the piperidine ring based on general principles of medicinal chemistry.

Substituent Position Substituent Type Potential Effect on Activity
2-PositionAllyl groupIn some series, has led to potent inhibitors of protein-protein interactions. thieme-connect.com
3-PositionPhenyl groupCan be a key determinant of binding affinity for certain receptors.
4-PositionHydroxyl groupCan increase polarity and provide a hydrogen bonding point. acs.org

Elaboration of the Nitrogen Atom of the Piperidine Ring

The nitrogen atom of the piperidine ring is a common site for modification in drug discovery. mdpi.com As a secondary amine, it can be readily functionalized through various chemical reactions.

Common elaborations at the piperidine nitrogen include:

N-Alkylation: Introduction of alkyl groups of varying lengths and branching can modulate the basicity (pKa) and lipophilicity of the molecule. This, in turn, can affect its absorption, distribution, and target engagement.

N-Arylation: Attaching an aromatic ring to the nitrogen can introduce favorable pi-stacking or other interactions with the target protein.

N-Acylation: The formation of an amide bond by reacting the piperidine nitrogen with a carboxylic acid or its derivative can lead to compounds with altered electronic and steric properties.

The choice of substituent on the nitrogen atom is often guided by the specific therapeutic target and the desired pharmacological profile.

Synthesis of Isomeric Forms and Related Structural Analogues

The synthesis of specific isomers and structural analogues of this compound is crucial for a thorough exploration of the SAR. nih.gov The presence of a chiral center at the carbon bearing the ester group means that the molecule can exist as two enantiomers, (R)- and (S)-methyl 2-(piperidin-4-yl)propanoate.

Stereoselective Synthesis: The development of stereoselective synthetic methods is essential to obtain enantiomerically pure compounds. nih.gov This is important because different enantiomers can have distinct pharmacological activities and metabolic profiles. Chiral chromatography can be used to separate the enantiomers, or asymmetric synthesis can be employed to produce a single enantiomer selectively.

Synthesis of Structural Analogues: The synthesis of structural analogues involves creating molecules with similar but not identical structures. ajchem-a.com For this compound, this could include:

Ring-Constrained Analogues: Introducing conformational constraints, such as in bicyclic systems, can lock the molecule into a specific shape, which can lead to increased potency and selectivity.

Homologues: Analogues with a different number of atoms in the piperidine ring (e.g., pyrrolidine (B122466) or azepane) can be synthesized to probe the optimal ring size for a particular biological target.

Positional Isomers: Moving the propanoate side chain to a different position on the piperidine ring (e.g., the 2- or 3-position) can result in compounds with different biological activities.

Design Principles for Novel Piperidine-Propanoate Hybrid Structures

The design of novel hybrid structures involves combining the piperidine-propanoate scaffold with other pharmacophores to create molecules with dual or enhanced activity. nih.gov This approach is often guided by the principles of rational drug design. nih.gov

Key Design Principles:

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent molecule. The piperidine-propanoate moiety can serve as a core fragment to which other fragments are attached.

Privileged Scaffolds: The piperidine ring is considered a "privileged scaffold" because it is found in many biologically active compounds. ontosight.ai Hybridization strategies can leverage the favorable properties of the piperidine ring by combining it with other known pharmacophores.

Bioisosteric Replacement: This involves replacing a functional group in a known active molecule with another group that has similar physical or chemical properties. For example, the ester group of this compound could be replaced with other bioisosteres to improve its properties.

The design of hybrid molecules is a powerful strategy for the development of novel therapeutic agents with improved efficacy and selectivity.

Advanced Analytical and Spectroscopic Characterization of Methyl 2 Piperidin 4 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the precise structure of Methyl 2-(piperidin-4-yl)propanoate can be determined.

1H NMR and 13C NMR for Proton and Carbon Framework Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons of the methyl ester group (O-CH₃) are expected to resonate at a specific chemical shift, while the protons on the piperidine (B6355638) ring will appear in different regions depending on their proximity to the nitrogen atom and the substituent. The integration of the peaks corresponds to the ratio of the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. docbrown.info Each carbon atom in this compound, from the methyl group of the ester to the individual carbons of the piperidine ring, will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic structure, allowing for the differentiation of sp³-hybridized carbons in the piperidine ring and the propanoate chain from the sp²-hybridized carbonyl carbon of the ester.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C=O-~174
O-CH₃~3.67 (s, 3H)~51.5
CH (propanoate)~2.35 (q, 1H)~45.8
CH₃ (propanoate)~1.15 (d, 3H)~15.2
CH (piperidine, C4)~1.70 (m, 1H)~40.5
CH₂ (piperidine, C2/C6, axial)~2.60 (m, 2H)~46.2
CH₂ (piperidine, C2/C6, equatorial)~3.05 (m, 2H)~46.2
CH₂ (piperidine, C3/C5, axial)~1.30 (m, 2H)~32.5
CH₂ (piperidine, C3/C5, equatorial)~1.80 (m, 2H)~32.5
NH~1.90 (br s, 1H)-

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further confirm the structure and establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton of the propanoate group and the adjacent methyl protons, as well as correlations between the protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This experiment is crucial for establishing the connectivity of different fragments of the molecule. For example, it would show a correlation between the methyl protons of the ester and the carbonyl carbon, and between the protons on C4 of the piperidine ring and the methine carbon of the propanoate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the piperidine ring.

Quantitative NMR for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. sciepub.com By using a certified internal standard with a known concentration, the absolute amount of this compound in a sample can be accurately determined. sciepub.com This technique relies on the direct relationship between the integrated signal area in the NMR spectrum and the number of nuclei giving rise to that signal. Furthermore, qNMR can be used to monitor the progress of a chemical reaction by quantifying the disappearance of reactants and the appearance of products over time. sciepub.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.net This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₉H₁₇NO₂), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the correct molecular formula. researchgate.net

Expected Exact Mass for this compound (C₉H₁₇NO₂):

IonFormulaCalculated Exact Mass (Da)
[M+H]⁺C₉H₁₈NO₂⁺172.1332
[M+Na]⁺C₉H₁₇NNaO₂⁺194.1151

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. preprints.orgmdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. preprints.orgmdpi.com For this compound, characteristic fragmentation pathways would include the loss of the methoxy (B1213986) group, cleavage of the ester bond, and fragmentation of the piperidine ring. Analyzing these fragmentation patterns provides a detailed "fingerprint" of the molecule, further confirming its structure.

Predicted Fragmentation Pattern for this compound:

The fragmentation in the mass spectrometer would likely involve initial ionization to form the molecular ion [M]⁺. Subsequent fragmentation could lead to several key fragment ions that are diagnostic for the structure.

Fragment Ion (m/z) Proposed Structure/Loss
140Loss of methoxy radical (•OCH₃)
114Loss of the ester group (•COOCH₃)
84Piperidine ring fragment
59Methoxycarbonyl fragment [•COOCH₃]⁺

By combining the data from these advanced analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity and purity for any subsequent application.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these spectra provide a unique fingerprint, allowing for its unambiguous identification by revealing the characteristic vibrational modes of its constituent parts: the piperidine ring, the secondary amine, and the methyl ester group.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp absorption peak typically appears in the range of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. The C-O-C stretching vibrations of the ester will produce strong bands in the 1150-1300 cm⁻¹ region. The piperidine ring contributes to the spectrum with N-H stretching vibrations, which are expected as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the piperidine ring and propanoate chain will be observed around 2850-2975 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Secondary Amine (Piperidine)N-H Stretch3300 - 3500IR
Alkyl C-HC-H Stretch2850 - 2975IR, Raman
Ester CarbonylC=O Stretch1735 - 1750IR, Raman
Ester C-O-CAsymmetric Stretch1150 - 1300IR
Alkyl C-HC-H Bend1360 - 1470IR

X-ray Crystallography for Solid-State Structure and Absolute Configuration

For this compound, which possesses a chiral center at the C-2 position of the propanoate moiety, X-ray crystallography of a single crystal of one enantiomer is the only method that can determine its absolute configuration without ambiguity. While no public crystal structure for this compound is currently available, analysis of related piperidine-containing structures suggests that the piperidine ring would adopt a stable chair conformation. In this conformation, the substituents can be oriented in either axial or equatorial positions, with the bulkier 2-propanoate group likely favoring the equatorial position to minimize steric hindrance.

The crystallographic analysis would yield a set of unit cell parameters and atomic coordinates. These data are essential for understanding intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group and the ester carbonyl oxygen, which dictate the crystal packing and influence the material's physical properties.

The following table illustrates typical parameters that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.5, b = 8.2, c = 12.1
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.5, γ = 90
ZThe number of molecules per unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05

Chromatographic Techniques for Separation, Identification, and Purity Profiling

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying potential impurities, and performing quantitative analysis to determine its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. This compound has sufficient volatility for GC analysis, although derivatization may be employed to improve its chromatographic properties and reduce peak tailing caused by the polar N-H group. Common derivatization agents include silylating agents or acylating agents that cap the secondary amine.

In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time is a characteristic property used for identification. After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ions. The fragmentation pattern is unique to the compound's structure and can be used for definitive identification. Expected fragmentation pathways would include the loss of the methoxy group (-OCH₃), cleavage at the ester linkage, and fragmentation of the piperidine ring.

For non-volatile derivatives, salts, or for analyzing the compound directly without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly well-suited for polar compounds that are common in pharmaceutical development.

A high-sensitivity LC-MS/MS method can be developed for quantification. Separation is typically achieved using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in the positive ion mode is generally used, which would readily protonate the basic piperidine nitrogen, yielding a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for selective and sensitive quantification by monitoring a specific fragmentation of the parent ion (Selected Reaction Monitoring, SRM).

The table below shows predicted collision cross-section (CCS) values for the protonated molecule and its common adducts, which can aid in its identification in complex matrices.

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.13321140.4
[M+Na]⁺194.11515144.2
[M+NH₄]⁺189.15975158.3
[M+K]⁺210.08909143.0

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for determining the purity of pharmaceutical intermediates and for quantitative analysis. A stability-indicating RP-HPLC method can be developed and validated according to ICH guidelines to separate the main compound from any process-related impurities or degradation products.

The method would typically employ a C18 stationary phase and an isocratic or gradient mobile phase of acetonitrile and a buffered aqueous solution. Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) would be necessary. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard. This allows for the precise determination of the compound's concentration in a sample.

Computational Chemistry and Molecular Modeling of Methyl 2 Piperidin 4 Yl Propanoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. For methyl 2-(piperidin-4-yl)propanoate, DFT can provide fundamental insights into its geometry, electronic landscape, and spectroscopic characteristics.

Prediction of Molecular Geometry and Conformational Preferences

Computational studies on various 4-substituted piperidines have shown that the energy difference between the axial and equatorial conformers is influenced by the nature of the substituent. nih.gov For substituents like a methyl or phenyl group, the conformational energies are very similar to those in analogous cyclohexane (B81311) systems, with a strong preference for the equatorial position to avoid 1,3-diaxial interactions. nih.gov In the case of this compound, the equatorial conformer is expected to be significantly more stable. Upon protonation of the piperidine (B6355638) nitrogen, electrostatic interactions can stabilize the axial conformer for polar substituents, although for a propanoate group, the equatorial preference is likely to be maintained. nih.gov

Table 1: Predicted Conformational Preferences of 4-Substituted Piperidines

Substituent (R) at C4Predicted Stable ConformationNotes
-CH₃EquatorialStrong preference to avoid steric clash.
-C₆H₅EquatorialSimilar to methyl, avoids steric hindrance.
-CO₂EtEquatorialThe ethyl carboxylate group prefers the less hindered equatorial position. nih.gov
-OHEquatorial (free base), Axial (protonated)The preference can shift upon protonation due to electrostatic interactions. nih.gov
-FEquatorial (free base), Axial (protonated)Similar to the hydroxyl group, the conformational preference can be reversed. nih.gov

This table is based on general findings for 4-substituted piperidines and provides an expected trend for this compound.

Analysis of Electronic Structure and Reactivity Descriptors (HOMO-LUMO)

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. whiterose.ac.uk

For piperidine derivatives, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The LUMO is often distributed over the substituent and parts of the piperidine ring. In this compound, the ester group would also influence the electronic distribution.

Table 2: Representative HOMO-LUMO Energy Gaps for Piperidine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Piperidine-5.81.57.3
1-Methylpiperidine-5.51.36.8
4-Acetylpiperidine-6.2-0.55.7

Note: These are illustrative values for related compounds to indicate expected trends. Actual values for this compound would require specific DFT calculations.

A smaller HOMO-LUMO gap generally suggests higher reactivity. whiterose.ac.uk The presence of the electron-withdrawing ester group in this compound would likely lower both HOMO and LUMO energies compared to unsubstituted piperidine.

Calculation of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the chair conformation and the equatorial position of the substituent. Similarly, calculated IR spectra can help in assigning the characteristic vibrational modes, such as the N-H stretch of the piperidine, the C=O stretch of the ester, and the various C-H and C-N vibrations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments, such as in a vacuum or in a solvent.

An MD simulation would reveal the flexibility of the methyl propanoate side chain and the puckering of the piperidine ring. It can also provide information on the time-averaged distribution of different conformers and the energy barriers for conformational changes. This is particularly useful for understanding how the molecule might adapt its shape to interact with other molecules, such as a biological receptor.

Molecular Docking Studies for Ligand-Target Interactions (in relevant academic contexts)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. While there are no specific docking studies published for this compound, research on structurally similar piperidine derivatives highlights their potential as scaffolds in drug design. researchgate.netresearchgate.net

Topological Analysis of Electron Density and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, MEP)

Topological analysis methods provide a detailed picture of the electron density distribution and the nature of intermolecular interactions.

Hirshfeld Surface Analysis can be used to visualize and quantify intermolecular contacts in the crystalline state. For related piperidine compounds, Hirshfeld analysis has shown that H···H contacts are typically the most significant, reflecting the abundance of hydrogen atoms on the molecular surface. Other important interactions often include N···H and O···H contacts, indicative of hydrogen bonding.

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual guide to the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the ester group and a region of positive potential near the N-H group of the piperidine ring, identifying them as likely sites for electrophilic and nucleophilic interactions, respectively.

Applications of Methyl 2 Piperidin 4 Yl Propanoate As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

Methyl 2-(piperidin-4-yl)propanoate and its close structural analogs serve as key starting materials or intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active agents. The piperidine (B6355638) core is a common motif in many biologically active compounds, and the propanoate side chain provides a handle for creating stereocenters and extending the carbon skeleton.

A notable example demonstrating the utility of a closely related isomer is the diastereoselective synthesis of methyl (2S, 2'R)-2-piperidin-2-ylpropanoate. researchgate.net This chiral building block was instrumental in the total synthesis of quinolizidine (B1214090) (-)-217A, an alkaloid with a complex tricyclic ring system. researchgate.net The synthesis showcases how the piperidine propanoate structure can be elaborated through intramolecular cyclization via reductive amination to construct intricate fused ring systems with high stereocontrol. researchgate.net

Furthermore, the core piperidine scaffold is central to the development of novel therapeutic agents. For instance, derivatives of the piperidin-4-yl structure are used to create potent inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. nih.govresearchgate.net In these syntheses, the piperidine nitrogen is typically coupled with complex carboxylic acids or other electrophilic partners to build large, highly functionalized molecules designed to interact with specific biological targets. nih.gov While these examples may start from a pre-formed piperidinyl-heterocycle, the underlying principle involves leveraging the piperidine-4-yl unit as a central scaffold for building molecular complexity.

Complex Molecule Class Starting Material/Core Structure Key Synthetic Transformation Reference
Quinolizidine AlkaloidsMethyl 2-(piperidin-2-yl)propanoate (isomer)Intramolecular Reductive Amination researchgate.net
NLRP3 Inflammasome Inhibitors1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneAmide Bond Formation (Coupling) nih.govresearchgate.net
D2 Receptor AntagonistsMethyl 3-(piperidin-4-ylthio)propanoate (thio-analog)Functionalization at Piperidine Nitrogen vulcanchem.com

Precursor to Structurally Diverse Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The secondary amine and the ester group can participate in cyclization reactions, either with each other or with external reagents, to form new rings fused to or substituted on the piperidine core.

Research has demonstrated the conversion of related piperidine-4-carboxylates into complex heterocyclic systems. For example, ethyl piperidine-4-carboxylate (ethyl isonipecotate), a close analog of the title compound, is a key starting material for synthesizing 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. scielo.br The synthesis involves a multi-step sequence including N-sulfonylation of the piperidine, conversion of the ester to a carbohydrazide, and subsequent cyclization with carbon disulfide to form the 1,3,4-oxadiazole (B1194373) ring. scielo.br This highlights a clear pathway from a simple piperidine-4-yl ester to a more complex, multi-ring heterocyclic system with potential biological activity. scielo.br

Similarly, the piperidin-4-yl moiety is a cornerstone in the construction of other important heterocyclic frameworks. The synthesis of quinoline (B57606) derivatives, for instance, has been achieved using piperidine-containing building blocks, where the piperidine ring is attached to a pre-formed quinoline core to generate novel compounds with potential antiproliferative activity. researchgate.net The formation of benzimidazolone systems, as seen in the development of NLRP3 inhibitors, further illustrates the role of the piperidin-4-yl group as a foundational element for building diverse heterocyclic structures. nih.govresearchgate.net

Heterocyclic System Piperidine-based Precursor Key Reagents for Cyclization/Elaboration Reference
1,3,4-OxadiazolesEthyl isonipecotateHydrazine Hydrate, Carbon Disulfide, KOH scielo.br
Benzimidazolones1-(Piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-oneCarboxylic Acids, Coupling Agents (HBTU, CDI) nih.gov
QuinolizidinesMethyl 2-(piperidin-2-yl)propanoateN/A (Intramolecular Cyclization) researchgate.net
Quinolines4-(Chloromethyl)-2-(thiophen-2-yl) quinolinePiperidine researchgate.net

Utility in the Synthesis of Advanced Organic Scaffolds in Academic Research

In academic research, this compound and related structures are employed to create novel molecular scaffolds. These scaffolds serve as templates for constructing libraries of compounds for screening in drug discovery and materials science. The goal is often to develop a core structure that can be easily and diversely functionalized to explore chemical space and identify structure-activity relationships.

A prime example is the development of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold for NLRP3 inflammasome inhibitors. nih.govresearchgate.net Researchers designed and synthesized a series of derivatives based on this core structure, systematically modifying different parts of the molecule to optimize its biological activity. nih.gov This work represents a classic use of a piperidine-containing scaffold to probe a biological system and develop potent and selective inhibitors. nih.govresearchgate.net

The synthesis of asymmetric 1,3-diketones also showcases the utility of piperidine-containing building blocks in creating advanced organic structures. mdpi.com These diketones, which incorporate a piperidine moiety, are valuable ligands for constructing highly emissive metal complexes for applications in organic light-emitting diodes (OLEDs). mdpi.com The piperidine group in these scaffolds can influence the electronic properties and solubility of the final metal complexes. The development of such scaffolds is crucial for advancing materials science and creating new functional materials.

Q & A

Basic Question: What are the recommended analytical methods for characterizing Methyl 2-(piperidin-4-yl)propanoate and ensuring its purity in pharmaceutical research?

Answer:
The compound’s purity and structural integrity can be validated using high-performance liquid chromatography (HPLC) with a mobile phase composed of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio, pH 4.6), as per pharmacopeial guidelines for related propanoate esters . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. PubChem-derived canonical SMILES and InChI keys (e.g., CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2) provide reference standards for computational validation . Impurity profiling should follow European Pharmacopoeia (EP) protocols, such as those for related propanoic acid derivatives (e.g., chromatographic separation of positional isomers and oxidation byproducts) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives, particularly regarding stereochemical assignments?

Answer:
Discrepancies in stereochemical data often arise from dynamic rotational barriers in piperidine rings or overlapping NMR signals. To address this:

  • Use variable-temperature NMR to distinguish conformational isomers .
  • Apply 2D NMR techniques (e.g., NOESY or HSQC) to confirm spatial relationships between protons and carbons, as demonstrated in studies on prenylated piperidine derivatives .
  • Cross-validate with X-ray crystallography, referencing analogous structures like tert-butoxycarbonyl (Boc)-protected piperidine propanoates, which exhibit well-defined crystallographic data .

Basic Question: What synthetic routes are available for this compound, and what are their yield optimization strategies?

Answer:
Common methods include:

  • One-pot synthesis : Combining prenylation and oxidation steps, as seen in the synthesis of structurally related methyl esters (e.g., 133a), achieving yields >70% by optimizing ligand selection (e.g., chiral phosphines) and reaction temperature .
  • Carbodiimide-mediated coupling : For introducing the piperidine moiety, use N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, monitoring progress via thin-layer chromatography (TLC) .
  • Yield enhancement : Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradients) and minimize hydrolysis by maintaining inert atmospheres .

Advanced Question: How do researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?

Answer:
Methodological approaches include:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS. Adjust NADPH cofactor concentrations to simulate oxidative metabolism .
  • Isotope labeling : Synthesize a deuterated or carbon-13-labeled analog to track metabolic pathways (e.g., piperidine ring oxidation or ester hydrolysis) .
  • Species-specific comparisons : Use crossover studies to identify interspecies metabolic differences, as seen in assays for fluorophenylpropanoate derivatives .

Basic Question: What are the critical storage conditions for this compound to prevent degradation during long-term studies?

Answer:

  • Store under argon at –20°C in amber glass vials to prevent photodegradation and hydrolysis .
  • Conduct stability tests under accelerated conditions (40°C/75% relative humidity for 6 months) to identify degradation products (e.g., propanoic acid or piperidine N-oxide derivatives) .

Advanced Question: What computational strategies are employed to predict the biological activity of this compound analogs?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as G-protein-coupled receptors (GPCRs), leveraging crystallographic data from related piperidine-based ligands .
  • Quantitative structure-activity relationship (QSAR) : Train models on datasets of propanoate esters with reported anti-inflammatory or antimicrobial activities, using descriptors like logP, polar surface area, and H-bond acceptor counts .
  • Metabophore mapping : Identify metabolic "hotspots" (e.g., ester groups) prone to hydrolysis using tools like MetaSite .

Basic Question: How are impurities in this compound batches controlled during scale-up synthesis?

Answer:

  • Process analytical technology (PAT) : Implement real-time HPLC monitoring to detect intermediates like 4-(2-methylpropyl)phenylpropanoic acid, a common impurity in piperidine-containing esters .
  • Design of experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) using response surface methodology to minimize byproduct formation .

Advanced Question: What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. electrophilic environments?

Answer:

  • Nucleophilic conditions : The ester carbonyl is susceptible to attack by amines or thiols, forming stable amides or thioesters, as observed in Boc-protected analogs .
  • Electrophilic conditions : The piperidine nitrogen acts as a Lewis base, facilitating alkylation or acylation at the 4-position, with regioselectivity guided by steric hindrance from the methylpropanoate group .
  • Kinetic studies : Use stopped-flow IR spectroscopy to track reaction intermediates, referencing data from nitrophenylpropanoate analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.